![molecular formula C8H9NO2 B3029695 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol CAS No. 754149-09-2](/img/structure/B3029695.png)

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol

Übersicht

Beschreibung

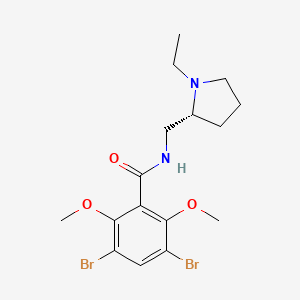

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound that belongs to a class of organic compounds known as dihydropyranopyridines. These compounds are characterized by a fused pyran and pyridine ring system, which can exhibit a wide range of biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol has been explored through various methods. For instance, a protocol for the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans has been developed using four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . Another approach involves the ultrasound-promoted synthesis of fused polycyclic compounds, which could potentially be adapted for the synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol . Additionally, the use of microwave-assisted, palladium-catalyzed C-H heteroarylation has been reported for the synthesis of related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol derivatives has been studied using X-ray diffraction, which provides detailed information about the tautomeric forms and the arrangement of atoms within the crystal lattice . This type of analysis is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol has been explored in various chemical reactions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and their fused systems . The synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a one-pot three-component reaction demonstrates the versatility of these heterocyclic frameworks in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyranopyridines are influenced by their molecular structure. The review of the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans highlights the significance of these compounds in various fields, including their biological activities and applications in medicinal chemistry . The intramolecular inverse-electron-demand Diels-Alder reaction has been used to synthesize functionalized dihydropyrano[2,3-b]pyridines, which suggests that similar strategies could be applied to study the properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

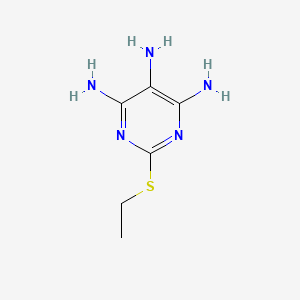

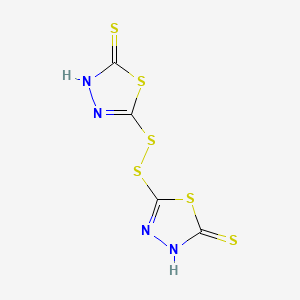

Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is synthesized using inverse electron Diels–Alder reactions. This process involves reacting 3-methylsulfanyl-1,2,4-triazines with various nucleophiles, leading to the formation of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines. Microwave activation significantly enhances the efficiency and reduces reaction times (Hajbi et al., 2007).

Synthetic Approach to Substituted Compounds : A strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines has been developed. It involves an intramolecular inverse-electron-demand Diels-Alder reaction from 1,2,4-triazines, followed by cross-coupling reactions like Suzuki, Stille, and Sonogashira (Hajbi et al., 2008).

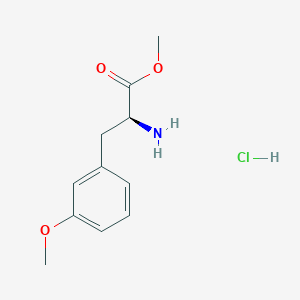

Synthesis of Pyrazolo[3,4-b]pyridines : The compound has been used in the synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with diverse biomedical applications. These compounds are synthesized from preformed pyrazole or pyridine, and their diverse substituents contribute to their utility in biomedical fields (Donaire-Arias et al., 2022).

Biological and Medicinal Applications

Synthesis of Medicinal Compounds : Pyrano[3,2-b]pyrans, which include compounds like 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, play a significant role in medicinal and pharmaceutical chemistry. Their wide-ranging biological activities make them integral in the synthesis of various natural and synthetic compounds, including drug candidates (Borah et al., 2021).

Potential Antiviral and Antileishmanial Agents : Hybrids of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran with nucleoside have been synthesized and evaluated as potential antiviral and antileishmanial agents. These compounds show promising biological activities, highlighting the medicinal importance of such structures (Fan et al., 2010).

Safety And Hazards

The safety and hazards associated with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol are not directly provided in the search results. However, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam5.

Zukünftige Richtungen

The future directions for the research and application of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol are not explicitly mentioned in the search results. However, given the interest in related compounds123, it is likely that further research into the properties and potential applications of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol will continue.

Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4,6,10H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJIGHHXJKIVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665364 | |

| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

CAS RN |

754149-09-2 | |

| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)